molecular formula C8H12O4 B1588807 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid CAS No. 54450-84-9

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

Cat. No.: B1588807
CAS No.: 54450-84-9
M. Wt: 172.18 g/mol
InChI Key: XYHZRSFKDSWLHW-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, also known as cyclobutane-1,1-dicarboxylic acid monoethyl ester, is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by a cyclobutane ring substituted with an ethoxycarbonyl group and a carboxylic acid group. It is used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid can be achieved through several routes. One common method involves the esterification of cyclobutane-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid involves its reactivity as an ester and carboxylic acid derivative. The compound can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by the presence of the ethoxycarbonyl and carboxylic acid groups. These reactions typically involve nucleophilic attack on the carbonyl carbon, leading to the formation of various products .

Comparison with Similar Compounds

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-ethoxycarbonylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHZRSFKDSWLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441670
Record name Cyclobutane-1,1-dicarboxylic acid ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54450-84-9
Record name Cyclobutane-1,1-dicarboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

Sodium hydroxide (1N, 22.5 mmol) was added dropwise (1 drop for every 20 seconds) to a stirred solution of diethyl 1,1-cyclobutanedicarboxylate (4.5 g, 22.5 mmol) in ethanol (20 ml). The resulting mixture was stirred at room temperature for 6 hours, then concentrated by evaporation to a volume of about 10 ml. This residue was shaked with diethyl ether and the aqueous layer was separated. This aqueous was acidified with 12N hydrochloric acid while the temperature was kept below 10° C. The resulting mixture was extracted with diethyl ether (3×50 ml). The combined extracts were dried over magnesium sulfate, filtered and evaporated to yield the desired product as a colorless oil.
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Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 100 ml of diethyl cyclobutane-1,1-dicarboxylate in 110 ml of methanol was added 290 ml of a 10% (w/w) sodium hydroxide aqueous solution over a period of 60 minutes while stirring. The solution was then stirred at room temperature for 18 hrs. The organic solvent methanol was then removed under reduced pressure. The aqueous layer was washed with chloroform and the aqueous layer was then acidified with conc. hydrochloric acid to a pH of 2.5. The aqueous layer was extracted with ethyl acetate, and the extract was washed with a sat. sodium chloride aqueous solution. The extract was dried and the solvent ethyl acetate was removed under reduced pressure. The residue was purified by vacuum distillation to yield 85 g of the titled compound as a colorless oil.
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Synthesis routes and methods III

Procedure details

Potassium hydroxide (aq 10% b/w) (152.3 mL, 272 mmol) was added dropwise over 50 minutes to a 0° C. solution of diethyl cyclobutane-1,1-dicarboxylate (49.52 g, 247 mmol) in 95% ethanol (220 mL). Stirring was continued overnight while allowing the ice bath to warm to r. t. LC/MS after 1 hr indicated a 79.4% complete reaction, ca. 86% after overnight. Additional 10% aq KOH was added (0.11 eq, 15.26 mL, total now 1.21 eq) in small portions over 2 minutes, and stirring was continued for 1 hr. LC/MS after 37 min indicated 96% complete reaction. More 10% aq KOH solution was added in small portions over 2 minutes (0.11 eq, 15.26 mL, total now 1.32 eq), and stirring was continued for 37 minutes. LC/MS after 27 min indicated a complete reaction, with minimal formation of the dicarboxylic acid side product (5.5%). The reaction flask was immersed in an ice bath and acidified by the slow addition of 20% HCl, (ca. 220 mL). Most of the ethanol was removed under high vacuum with minimal heat (Bath less than 50° C.). Brine was added (100 mL), followed by 3 extractions with EtOAc (250 mL each). The combined EtOAc layers were washed with 100 mL of brine, dried over Na2SO4, and concentrated under vacuum to yield the title compound as an oil which after standing under vacuum became a white solid. LC/MS: m/e 173.14 (M+H), 195.12 (M+H+ Na), 155.11 (M+H-18, water). This material was used in the next step without additional purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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